molecular formula C32H39N5O4 B14010146 4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one

4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one

Cat. No.: B14010146
M. Wt: 557.7 g/mol
InChI Key: LHIJBIYHBOPNJS-VVFBEHOQSA-N
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Description

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone is an organic compound with the molecular formula C14H10O6. It is a derivative of anthraquinone, characterized by the presence of four hydroxyl groups at positions 1, 4, 5, and 8, and two hydrogen atoms at positions 2 and 3. This compound is known for its dark brown to black color and is used in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be synthesized through several methods. One common synthetic route involves the reduction of 1,4,5,8-tetrahydroxyanthraquinone using sodium dithionite in an aqueous medium. This reaction typically requires controlled temperature and pH conditions to ensure the selective reduction of the quinone to the dihydro derivative .

Industrial Production Methods

Industrial production of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone often involves large-scale reduction processes using similar reagents and conditions as in laboratory synthesis. The compound is then purified through crystallization or sublimation techniques to achieve the desired purity and quality .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dihydro-1,4,5,8-tetrahydroxyanthraquinone involves its interaction with cellular components, leading to cytotoxic effects. The compound is believed to target DNA and interfere with its replication and transcription processes, thereby inhibiting cell proliferation. Additionally, it may induce oxidative stress within cells, leading to apoptosis .

Comparison with Similar Compounds

2,3-Dihydro-1,4,5,8-tetrahydroxyanthraquinone can be compared with other similar compounds such as:

Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.

Properties

Molecular Formula

C32H39N5O4

Molecular Weight

557.7 g/mol

IUPAC Name

4-[4-[4-[4-(methoxymethoxy)phenyl]piperazin-1-yl]phenyl]-2-[(2S,3R)-2-phenylmethoxypentan-3-yl]-1,2,4-triazol-3-one

InChI

InChI=1S/C32H39N5O4/c1-4-31(25(2)40-22-26-8-6-5-7-9-26)37-32(38)36(23-33-37)29-12-10-27(11-13-29)34-18-20-35(21-19-34)28-14-16-30(17-15-28)41-24-39-3/h5-17,23,25,31H,4,18-22,24H2,1-3H3/t25-,31+/m0/s1

InChI Key

LHIJBIYHBOPNJS-VVFBEHOQSA-N

Isomeric SMILES

CC[C@H]([C@H](C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC

Canonical SMILES

CCC(C(C)OCC1=CC=CC=C1)N2C(=O)N(C=N2)C3=CC=C(C=C3)N4CCN(CC4)C5=CC=C(C=C5)OCOC

Origin of Product

United States

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